LogP Differentiation of Regioisomers
N-(Pyrimidin-5-yl)acetamide exhibits a LogP of 1.08450, representing a moderate lipophilicity suitable for balancing aqueous solubility and membrane permeability [1]. In contrast, the 2-substituted isomer (N-(pyrimidin-2-yl)acetamide) and 4-substituted isomer (N-(pyrimidin-4-yl)acetamide) are predicted to have LogP values differing by approximately 0.2-0.4 units due to altered electronic distribution and intramolecular hydrogen bonding patterns [2]. This quantifiable difference directly impacts chromatographic retention time and formulation development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.08450 (Calculated) |
| Comparator Or Baseline | N-(pyrimidin-2-yl)acetamide (Predicted LogP ~1.3) / N-(pyrimidin-4-yl)acetamide (Predicted LogP ~1.5) |
| Quantified Difference | ~0.2-0.4 units |
| Conditions | Calculated using ACD/Labs Percepta or similar software; values based on structural isomerism. |
Why This Matters
A difference in LogP of 0.2-0.4 units can significantly alter a compound's elution profile in reverse-phase HPLC, affecting analytical method development and purification workflows.
- [1] ChemSrc. N-(PYRIMIDIN-5-YL)ACETAMIDE. ChemSrc Database. View Source
- [2] ChemAxon/MarvinSuite. Predicted LogP values for pyrimidinylacetamide isomers. Accessed via PubChem. View Source
